molecular formula C9H9BrN2O3 B2865492 5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide CAS No. 1351608-98-4

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B2865492
CAS No.: 1351608-98-4
M. Wt: 273.086
InChI Key: WDHWEUJVBJWDRN-UHFFFAOYSA-N
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Description

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan ring core and a pyrrolidinone moiety. The bromo-substituent on the furan ring makes it a versatile intermediate for further chemical synthesis, including metal-catalyzed cross-coupling reactions. Researchers can use this compound as a building block to develop novel derivatives for various investigative purposes. The structural motif of furan-2-carboxamide has been identified in compounds with antibiofilm activity against pathogens like Pseudomonas aeruginosa, potentially acting through quorum-sensing inhibition such as LasR targeting . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-7-2-1-6(15-7)9(14)12-5-3-8(13)11-4-5/h1-2,5H,3-4H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHWEUJVBJWDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects :

  • The imidazopyridine substituent in compound 84 () confers high synthetic yield (81%) and Nurr1 agonist activity, likely due to its planar aromatic structure enhancing receptor binding .
  • The 4-formylphenyl group in compound 27 () reduces yield (18%) but introduces a reactive aldehyde, which may participate in further derivatization or modulate MMP-13 inhibition .
  • The 5-oxopyrrolidin group in the target compound is a cyclic amide, offering superior solubility and hydrogen-bonding capacity compared to aromatic substituents.

Functional Group Impact :

  • Carboxamide vs. Carbohydrazide : Compound 27 (carboxamide) and the carbohydrazide analog () differ in their hydrogen-bonding and metabolic stability. Hydrazides (e.g., ) are prone to hydrolysis, whereas carboxamides exhibit greater stability, influencing their therapeutic applicability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 5-oxopyrrolidin group in the target compound likely improves aqueous solubility compared to the lipophilic imidazopyridine (compound 84 ) or formylphenyl (compound 27 ) groups.
  • Stability : The cyclic amide in the target compound may resist metabolic degradation better than the hydrazide () or formyl groups (compound 27 ) .

Biological Activity

5-Bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : Bromination of a suitable furan precursor using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 2-position.
  • Synthesis of the Pyrrolidinone Moiety : Cyclization reactions involving appropriate amines and carbonyl compounds are employed to create the cyclized pyrrolidinone structure.
  • Amide Bond Formation : The final step involves coupling the brominated furan with the pyrrolidinone moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit notable anticancer properties. In vitro tests against A549 human lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to control treatments like cisplatin . The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy while minimizing toxicity to non-cancerous cells.

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Cisplatin10Low
Compound A (similar structure)20Moderate

Note: TBD = To Be Determined based on further studies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The presence of the pyrrolidinone moiety is believed to enhance the interaction with bacterial targets, potentially leading to effective inhibition of growth .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Methicillin-resistant S. aureusTBD
Klebsiella pneumoniaeTBD

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and survival pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism or bacterial survival.
  • Receptor Modulation : It may modulate receptor activity associated with apoptosis or inflammatory responses.

Further research is necessary to clarify these mechanisms and identify specific targets within cellular pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Anticancer Studies : A study involving a series of 5-oxopyrrolidine derivatives showed promising results in reducing tumor growth in animal models when administered at specific dosages.
  • Antimicrobial Efficacy : Another investigation focused on the effectiveness of these compounds against resistant bacterial strains, demonstrating significant activity that warrants further clinical exploration.

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